molecular formula C18H22N8O B6454469 6-[5-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine CAS No. 2548986-90-7

6-[5-(1,5-dimethyl-1H-pyrazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-methyl-9H-purine

Cat. No.: B6454469
CAS No.: 2548986-90-7
M. Wt: 366.4 g/mol
InChI Key: IPMPXQHULRWMKW-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes a pyrazole and a purine moiety. Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . Purine is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring .


Molecular Structure Analysis

The molecular structure of the compound would be complex due to the presence of multiple rings and functional groups. The pyrazole component of the molecule would have a five-membered ring with two nitrogen atoms, while the purine component would have a fused ring structure with four nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific functional groups present and the reaction conditions. Pyrazoles can undergo a variety of reactions, including cycloadditions, condensations, and dehydrogenative coupling reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. For example, the properties of a simple pyrazole molecule include a molecular weight of 96.1304 and it is a stable, safe, easy-to-handle, and odorless solid isocyanide .

Future Directions

The future directions for research on this compound could include exploring its potential applications in various fields such as medicinal chemistry, drug discovery, and agrochemistry. Further studies could also investigate its synthesis, properties, and mechanism of action in more detail .

Properties

IUPAC Name

(1,5-dimethylpyrazol-3-yl)-[2-(9-methylpurin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N8O/c1-11-4-14(22-24(11)3)18(27)26-7-12-5-25(6-13(12)8-26)17-15-16(19-9-20-17)23(2)10-21-15/h4,9-10,12-13H,5-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPMPXQHULRWMKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)N2CC3CN(CC3C2)C4=NC=NC5=C4N=CN5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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